![molecular formula C13H15N3O3S B2434619 1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one CAS No. 521329-08-8](/img/structure/B2434619.png)
1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one
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Description
The compound “1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound, attached to a propan-2-one group. The thiadiazole ring is substituted with a 3,4-dimethoxyphenylamino group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenylamino group is a derivative of phenylamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom .Scientific Research Applications
Synthesis and Pharmacological Applications
Anti-Inflammatory Activity : The synthesis of derivatives such as 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and related compounds has been documented. These compounds exhibit anti-inflammatory activity, indicating their potential use in pharmaceutical formulations (Labanauskas et al., 2001).
Reactivity in Anion Reactions : The use of 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones as activated ketomethylenic compounds for Gewald and Dimroth reactions has been explored. These compounds are highly reactive and useful in constructing 1,2,3-triazole and thiophene frameworks (Pokhodylo & Shyyka, 2014).
Antimicrobial Agents : Certain derivatives, such as those synthesized from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have shown antimicrobial properties against various bacterial and fungal strains (Sah et al., 2014).
Chemical Properties and Structural Analysis
Molecular Dynamics Simulation : Some derivatives, including thiazole and thiadiazole, have been studied for their corrosion inhibition properties on iron using density functional theory (DFT) calculations and molecular dynamics simulations (Kaya et al., 2016).
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been studied for their biological activities. Some compounds demonstrated DNA protective ability against oxidative mixtures and exhibited antimicrobial and cytotoxicity properties against various cancer cell lines (Gür et al., 2020).
Structural Geometry and Electronic Properties : The crystal and molecular structure of derivatives like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been characterized, revealing insights into their structural geometry and electronic properties (Kerru et al., 2019).
properties
IUPAC Name |
1-[5-(3,4-dimethoxyanilino)-1,2,4-thiadiazol-3-yl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8(17)6-12-15-13(20-16-12)14-9-4-5-10(18-2)11(7-9)19-3/h4-5,7H,6H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHHPLVQBGVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one |
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